[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate is a significant compound in the field of carbohydrate chemistry. It is a derivative of mannose, a simple sugar, and is often used in the synthesis of more complex glycoconjugates. This compound is particularly valuable in biomedical research due to its role in the development of drugs and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate typically involves the protection of hydroxyl groups in mannose, followed by benzylation and acetylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: Mannose is first protected by converting it into a suitable derivative, such as a tetra-O-acetyl derivative.
Benzylation: The protected mannose derivative is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride.
Acetylation: Finally, the benzylated product is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in the study of carbohydrate-protein interactions and cell signaling pathways.
Medicine: It plays a crucial role in the development of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for the formation of glycoconjugates, which are involved in various biological functions, including cell-cell communication and immune response.
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
Comparison: [(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate is unique due to its specific substitution pattern and the presence of both benzyl and acetyl groups. This combination of functional groups makes it particularly useful in the synthesis of complex glycoconjugates. In contrast, similar compounds like Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside lack the acetyl groups, which can limit their reactivity and versatility in certain synthetic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(28-14(3)23)19(20(24-4)29-16)26-10-15-8-6-5-7-9-15/h5-9,16-20H,10-11H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNXUYGQOQJMMX-SWBPCFCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858020 |
Source
|
Record name | Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210297-58-8 |
Source
|
Record name | Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-beta-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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